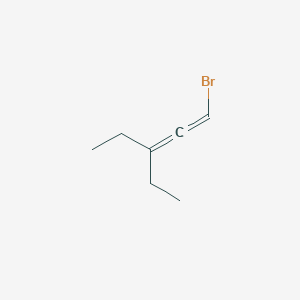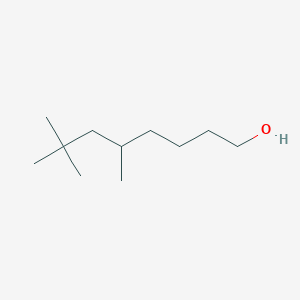
5,7,7-Trimethyloctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is widely used in the fragrance industry as a fixative to enhance the stability and longevity of perfumes. The compound has a molecular formula of C18H38O and a molecular weight of 270.5 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,7,7-Trimethyloctan-1-ol is synthesized by reacting citral, a naturally occurring aldehyde found in lemongrass oil, with isobutylene, a petrochemical compound. The reaction produces a mixture of isomers, including 5,7,7-trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol. The product is then purified by fractional distillation and characterized by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, ensuring the compound meets the standards required for use in fragrances and other applications.
Analyse Chemischer Reaktionen
Types of Reactions
5,7,7-Trimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
Wissenschaftliche Forschungsanwendungen
5,7,7-Trimethyloctan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of new compounds, including ascorbic derivatives for potential pro-vitamin C applications.
Biology: Investigated for its anti-inflammatory and antioxidant properties in vitro.
Industry: Widely used in the fragrance industry as a fixative to enhance the stability and longevity of perfumes.
Wirkmechanismus
The mechanism of action of 5,7,7-trimethyloctan-1-ol involves its interaction with olfactory receptors in the brain, which are responsible for our sense of smell. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octanol: A primary alcohol with a similar structure but without the additional methyl groups.
2-Butanol: Another alcohol with a different carbon chain length and structure.
Iso E Super: A closely related compound used in the fragrance industry.
Uniqueness
5,7,7-Trimethyloctan-1-ol is unique due to its specific structure, which imparts a distinct woody, cedar-like odor. This makes it highly valuable in the fragrance industry as a fixative, enhancing the stability and longevity of perfumes.
Eigenschaften
CAS-Nummer |
5402-79-9 |
|---|---|
Molekularformel |
C11H24O |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
5,7,7-trimethyloctan-1-ol |
InChI |
InChI=1S/C11H24O/c1-10(7-5-6-8-12)9-11(2,3)4/h10,12H,5-9H2,1-4H3 |
InChI-Schlüssel |
SYOHIEIRADPVNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCO)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
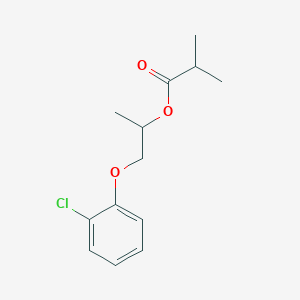
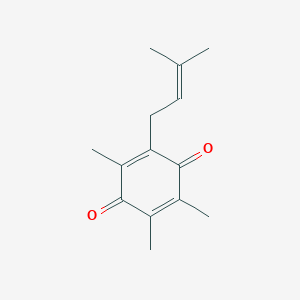
![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)

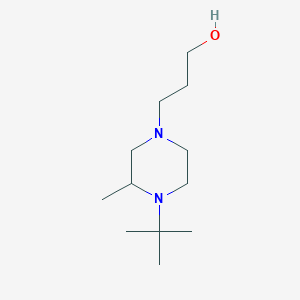
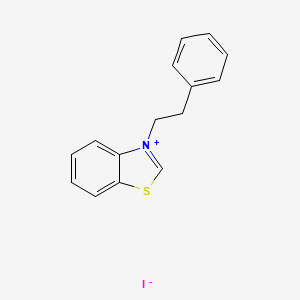

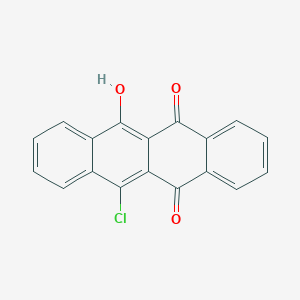

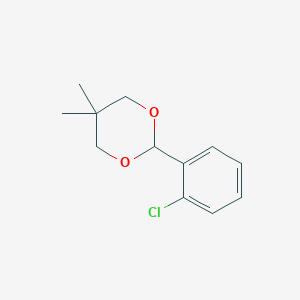
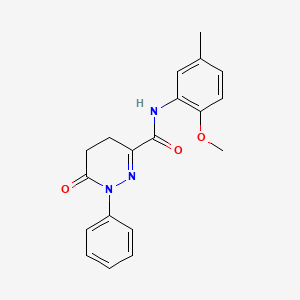
![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
